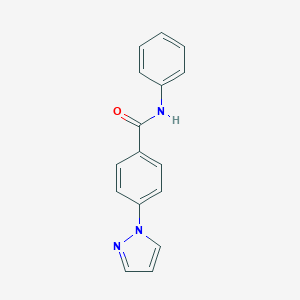

N-phenyl-4-(1H-pyrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-phenyl-4-pyrazol-1-ylbenzamide |

InChI |

InChI=1S/C16H13N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h1-12H,(H,18,20) |

InChI Key |

FJOGUNITFIWCLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for N Phenyl 4 1h Pyrazol 1 Yl Benzamide Analogues

Established Synthetic Pathways for the Pyrazole-Benzamide Core Structure

The construction of the N-phenyl-4-(1H-pyrazol-1-yl)benzamide scaffold relies on the sequential or convergent synthesis of its two primary components: the pyrazole (B372694) ring and the benzamide (B126) moiety. Key reactions involve forming the heterocyclic pyrazole system, creating the amide linkage, and coupling the pyrazole and phenyl rings.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. nih.govchim.it This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile for producing substituted pyrazoles. beilstein-journals.org

The reaction typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. beilstein-journals.orgmdpi.com The process begins with the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. youtube.com The reaction can also utilize α,β-unsaturated ketones or acetylenic ketones as the 1,3-dielectrophile. nih.govmdpi.com In the case of α,β-unsaturated ketones, a pyrazoline is formed first, which is then oxidized to the corresponding pyrazole. mdpi.com The regioselectivity of the condensation, particularly with unsymmetrical 1,3-dicarbonyls, can often be controlled by the reaction conditions. nih.govmdpi.com For instance, conducting the reaction in N,N-dimethylacetamide at room temperature has been shown to afford pyrazoles with high regioselectivity and good yields. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Catalyst/Conditions | Product Type | Reference(s) |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |

| α,β-Unsaturated Ketones | Phenylhydrazine | Copper triflate, [BMIM-PF₆] | 1,3,5-Trisubstituted pyrazoles | nih.gov |

| Ketones + Acid Chlorides | Hydrazine | in situ formation of 1,3-diketone | 3,5-Disubstituted pyrazoles | mdpi.com |

| Hydrazones | Vilsmeier-Haack Reagent (DMF/POCl₃) | Heat | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

Amide Bond Formation Reactions for Benzamide Moiety Introduction

The introduction of the benzamide moiety is a critical step, typically achieved through standard amide bond formation reactions. nih.gov This involves coupling an amine with a carboxylic acid or its activated derivative. For the synthesis of this compound analogues, this can be approached in two ways:

Coupling of a pyrazole-substituted aniline (B41778) (e.g., 4-(1H-pyrazol-1-yl)aniline) with benzoic acid or a substituted benzoyl chloride.

Coupling of a pyrazole-substituted benzoic acid (e.g., 4-(1H-pyrazol-1-yl)benzoic acid) with aniline or a substituted aniline.

A common method involves activating the carboxylic acid component with a coupling agent to facilitate the reaction with the amine. nih.gov Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently used to mediate these amide formation reactions under standard conditions. nih.gov Alternatively, the direct conversion of a carboxylic acid and an amine can be challenging and may require harsh conditions, leading to the development of newer methods, including those using photoredox catalysis. nih.govresearchgate.net Another approach involves the rearrangement of nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, which has proven effective for synthesizing primary, secondary, and tertiary amides. nih.gov

Table 2: Common Reagents for Amide Bond Formation

| Reagent/Method | Description | Reference(s) |

| HBTU | A common peptide coupling agent used for standard amide formation. | nih.gov |

| Benzoyl Chlorides | Acylation of an amine with an acid chloride is a direct and often high-yielding method. | nih.gov |

| Photoredox Catalysis | A modern approach for C-N bond formation, sometimes utilizing perovskite quantum dots as photocatalysts. | researchgate.net |

| Nitrile Imine Rearrangement | A method for amide bond construction from N-2-nitrophenyl hydrazonyl bromides. | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, Heck Reaction)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond linking the pyrazole and the phenyl rings of the benzamide core.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. rsc.org This method can be applied to synthesize the pyrazole-benzamide core by, for example, coupling a pyrazole-boronic acid with a 4-halobenzamide derivative or vice versa. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Palladium precatalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, have proven effective for the Suzuki coupling of unprotected nitrogen-rich heterocycles like pyrazoles and indazoles. nih.govacs.org This methodology has been successfully used to prepare biologically active molecules, demonstrating its utility in complex syntheses. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction can be used to construct the pyrazole-benzamide backbone, for instance, by coupling a halopyrazole with 4-vinylbenzamide. A carbonylative Heck reaction has also been developed, which allows for the one-pot synthesis of aryl-substituted pyrazoles from aryl bromides and vinyl ethers under a carbon monoxide atmosphere. nih.gov While highly useful, a potential drawback of the Heck reaction is the loss of the palladium catalyst at the end of the cycle. libretexts.org

Table 3: Application of Cross-Coupling Reactions in Pyrazole-Benzamide Synthesis

| Reaction | Catalyst System | Substrates | Key Bond Formed | Reference(s) |

| Suzuki-Miyaura Coupling | Pd precatalyst, K₃PO₄ | Halo-pyrazole/Indazole + Aryl/Heteroaryl boronic acid | Pyrazole-Aryl C-C bond | nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, CataCXium A | ortho-Bromoanilines + Boronic esters | Aryl-Aryl C-C bond | rsc.org |

| Heck Reaction | Pd(OAc)₂, Ligand | Aryl bromide + Vinyl ether + CO | Aryl-Alkenone bond (pyrazole precursor) | nih.gov |

| Heck Reaction | Pd catalyst, Base | Aryl/Vinyl halide + Alkene | Aryl/Vinyl-Alkene C-C bond | organic-chemistry.org |

Acid-Catalyzed Condensation Reactions

Acid catalysis plays a significant role, particularly in the cyclocondensation step of pyrazole synthesis. nih.gov The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is markedly affected by acid. youtube.comnih.gov The mechanism involves protonation of a ketone oxygen, which activates the carbonyl carbon for nucleophilic attack by the nitrogen of the hydrazine. nih.gov This catalytic effect speeds up both the initial hydrazone formation and the subsequent cyclization step. nih.gov Studies have shown that while acidic conditions accelerate the reaction, higher pH levels can inhibit pyrazole cyclization, sometimes trapping the hydrazone intermediate. nih.gov In some syntheses, acid-catalyzed condensation has been explored more broadly; for example, the condensation of benzamide with glyoxal (B1671930) under acidic conditions has been studied, though this leads to more complex structures. researchgate.net

Chemical Derivatization Strategies for Structural Modification

To explore structure-activity relationships and optimize properties, the core this compound structure can be systematically modified. Derivatization of the pyrazole ring is a key strategy.

Substituent Variations on the Pyrazole Ring

The pyrazole ring is amenable to substitution at its carbon (C3, C4, C5) and nitrogen (N1) atoms, allowing for fine-tuning of the molecule's steric and electronic properties. chim.itrsc.org The introduction of various functional groups can significantly influence the biological activity and physicochemical characteristics of the resulting analogues. nih.gov

Common derivatization strategies include:

Substitution during cyclocondensation: The choice of substituted hydrazines and 1,3-dicarbonyl precursors directly installs substituents onto the pyrazole ring during its formation. beilstein-journals.orgmdpi.com

Post-synthesis functionalization: Existing pyrazole rings can be modified. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring, which can then serve as a handle for further transformations. nih.govsemanticscholar.org Electrophilic substitution reactions, such as halogenation, can also be performed on the pyrazole ring. ijnrd.org The incorporation of fluorine or fluoroalkyl groups is a particularly common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Table 4: Examples of Substituents on the Pyrazole Ring

| Position | Substituent Type | Example(s) | Synthetic Method | Reference(s) |

| C3, C5 | Alkyl, Aryl | Methyl, Phenyl, t-Butyl | Cyclocondensation with substituted 1,3-diketones | mdpi.comnih.gov |

| C3 | Trifluoromethyl | -CF₃ | Cyclocondensation with trifluoromethylated butenones | nih.gov |

| C4 | Formyl | -CHO | Vilsmeier-Haack reaction on hydrazones | nih.govsemanticscholar.org |

| C4 | Halogen | Bromo, Chloro | Electrophilic aromatic substitution | nih.gov |

| N1 | Aryl, Benzyl (B1604629) | Phenyl, Benzyl | Cyclocondensation with substituted hydrazines | nih.govnih.gov |

Substituent Variations on the Phenyl Rings (N-phenyl and Benzamide Phenyl)

The systematic introduction of various functional groups onto the N-phenyl and benzamide phenyl rings of pyrazole-based benzamides is a cornerstone of analog development. This strategy allows for a detailed exploration of structure-activity relationships (SAR). Research into related structures, such as N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, provides significant insights into the effects of these substitutions.

Studies have demonstrated that modifying the electronic properties of the benzamide moiety can have a profound impact. For instance, the introduction of electronegative substituents, particularly in the para-position of the benzamide ring, has been shown to increase the potency of certain analogues. acs.org This suggests that the electronic landscape of this ring is a critical determinant of molecular function.

Similarly, the N-phenyl ring offers another site for strategic modification. The addition of a halogen atom, such as fluorine, to the ortho-position of this ring has been found to further enhance activity in some series. acs.org The combination of optimal substituents at specific positions on both rings has led to the development of highly potent compounds. For example, the analogue 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) , which combines an electron-withdrawing nitro group on the benzamide ring and a fluorine on the N-phenyl ring, exhibits significantly improved activity compared to its parent compound. acs.org

Table 1: Effect of Substituent Variation on the Activity of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide Analogues

| Compound/Analogue | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| CDPPB Analogue | Benzamide Phenyl (para) | Electronegative groups (e.g., -NO₂) | Increased potency | acs.org |

| CDPPB Analogue | N-phenyl (ortho) | Halogen (e.g., -F) | Increased binding and functional activity | acs.org |

| VU-1545 | Benzamide Phenyl (para) & N-phenyl (ortho) | -NO₂ & -F | Synergistic increase in potency and affinity | acs.org |

Modifications of the Amide Linkage

The amide bond is a critical structural element, providing a specific spatial orientation and hydrogen bonding capability to the molecule. Altering or replacing this linkage with bioisosteres is a key strategy for developing new analogues with potentially different chemical and biological profiles. One common modification is the replacement of the amide carbonyl oxygen with sulfur, to form a thioamide.

This transformation can be achieved by treating the corresponding nitrile precursor with hydrogen sulfide (B99878). For example, in the synthesis of related pyrazolyl-thiazoles, 5-aryl-1-phenyl-1H-pyrazole-3-carbonitriles are successfully converted into the intermediate 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides using hydrogen sulfide in a pyridine (B92270) solution. nih.gov This demonstrates a viable pathway for modifying the amide linker within the N-phenyl-pyrazolyl-benzamide scaffold, opening avenues to explore how this change affects molecular interactions and properties. Such modifications can influence factors like metabolic stability, cell permeability, and receptor binding affinity.

Regioselective Synthesis and Stereochemical Considerations

The synthesis of substituted pyrazoles, particularly those with multiple distinct substituents like this compound, often presents challenges related to regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can potentially yield two different regioisomers. Therefore, controlling the reaction to favor the desired isomer is crucial.

A widely employed and effective method for achieving regiocontrol is the 1,3-dipolar cycloaddition reaction. core.ac.ukrsc.org This approach involves the reaction of a dipole, such as a nitrile imine or a diazoalkane generated from a tosylhydrazone, with a dipolarophile like an alkyne or a nitroalkene. rsc.org The regiochemical outcome of the cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. For instance, the synthesis of 3,4-diaryl-1H-pyrazoles has been achieved with high regioselectivity through the cycloaddition of tosylhydrazones and nitroalkenes. rsc.org The resulting regiochemistry can be unequivocally confirmed using advanced NMR techniques, such as 2D-NOESY and HMBC, which correlate well with theoretical DFT calculations of the reaction's transition states. rsc.org

Similarly, the reaction of acrylonitrile (B1666552) derivatives with nitrile-imines has been used to produce novel pyrazole derivatives with high regioselectivity. core.ac.ukresearchgate.net The analysis of the product's ¹H NMR spectrum, specifically the chemical shift of the pyrazole ring protons, helps in assigning the correct regioisomeric structure. core.ac.uk These methods provide reliable pathways to unsymmetrically substituted pyrazoles, which are essential for building complex molecules like the target compound.

Application of Green Chemistry Principles in Synthesis (e.g., Solvent-Free Conditions, Microwave-Assisted Synthesis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve efficiency, and lower energy consumption. nih.govdergipark.org.tr Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are two prominent green strategies that have been successfully applied to the synthesis of this compound analogues and related pyrazole structures. nih.govresearchgate.netrasayanjournal.co.in

Microwave irradiation has emerged as a powerful technique for accelerating a variety of organic reactions, including the formation of pyrazole rings. dergipark.org.trrasayanjournal.co.in For the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides, a structure closely related to the target compound, microwave-assisted synthesis has shown significant advantages over conventional heating methods. researchgate.netrasayanjournal.co.in The microwave-mediated reaction of a dibromo-propanoyl precursor with hydrazine hydrate (B1144303) proceeds smoothly in ethanol, often without the need for a catalyst, and is completed in a matter of minutes (5-6 min) with improved yields. In contrast, the conventional method requires refluxing for several hours in the presence of a piperidine (B6355638) catalyst. rasayanjournal.co.in

Solvent-free synthesis is another cornerstone of green chemistry that has been effectively utilized. nih.govjournalijar.com A solvent-free, microwave-assisted approach for the ring-opening of epoxides with pyrazoles has been described, generating substituted pyrazole adducts rapidly and in high yields. nih.gov This method avoids the use of volatile organic solvents, reducing waste and potential environmental harm. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 5-6 minutes | rasayanjournal.co.in |

| Catalyst | Often required (e.g., piperidine) | Often catalyst-free | rasayanjournal.co.in |

| Energy Consumption | High | Low | dergipark.org.trrasayanjournal.co.in |

| Yield | Good | Better | rasayanjournal.co.in |

| Environmental Impact | Higher (longer heating, potential catalyst use) | Lower (reduced time, energy, and catalyst use) | nih.govdergipark.org.tr |

Structure Activity Relationship Sar Investigations of N Phenyl 4 1h Pyrazol 1 Yl Benzamide Derivatives

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological profile of N-phenyl-4-(1H-pyrazol-1-yl)benzamide derivatives can be finely tuned by introducing various substituents on both the pyrazole (B372694) and phenyl rings. These modifications alter the electronic, steric, and hydrophobic properties of the molecule, which in turn dictates its pharmacological effects.

Modifications on the pyrazole ring are critical for modulating the binding affinity and efficacy of these compounds. The nitrogen atoms within the pyrazole ring are particularly important, often participating in crucial hydrogen bonding interactions with amino acid residues in the target's active site.

For instance, in the development of inhibitors for the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), the nitrogen atoms of the pyrazole ring were observed to form hydrogen bonds with the backbone of Met793 in the ATP-binding site, a key interaction for inhibitory activity. nih.gov Similarly, studies on succinate (B1194679) dehydrogenase inhibitors (SDHIs) have shown that substitutions at the 4-position of the pyrazole ring can significantly impact fungicidal activity. The introduction of sulfur-containing moieties at this position has led to derivatives with potent, broad-spectrum antifungal effects. nih.gov

In the context of metabotropic glutamate (B1630785) receptor 5 (mGluR5) modulators, substitutions on the pyrazole ring also play a defining role. Research on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that adding a halogen atom (e.g., fluorine) to the ortho-position of the 1-phenyl ring attached to the pyrazole significantly increased both binding and functional activities. acs.org This enhancement is attributed to favorable steric and electronic interactions within the receptor's allosteric binding pocket.

| Target | Pyrazole Substitution | Effect on Activity | Reference |

|---|---|---|---|

| EGFR-Tyrosine Kinase | Unsubstituted N1/N2 atoms | Forms key H-bond with Met793 | nih.gov |

| mGluR5 | Ortho-halogen on 1-phenyl ring | Increased binding and functional activity | acs.org |

| Succinate Dehydrogenase | Sulfur-containing groups at C4 | Potent fungicidal activity | nih.gov |

| Meprin β | N-phenyl with acidic carboxyphenyl groups | Increased inhibitory activity | scispace.com |

Substitutions on both the N-phenyl ring and the benzoyl-phenyl ring are instrumental in defining the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

In the development of mGluR5 positive allosteric modulators, it was found that introducing electronegative substituents, such as a nitro group, at the para-position of the benzamide (B126) moiety significantly increased the compound's potency. acs.org The combination of this modification with an ortho-fluoro substitution on the pyrazole's 1-phenyl ring resulted in a compound with a 400-fold increase in binding affinity and an 8-fold increase in functional potency compared to the parent compound. acs.org

For derivatives targeting the 5-HT2A receptor, a methoxy (B1213986) group at the 3-position of the benzamide ring was found to be optimal for high selectivity and inverse agonist activity. nih.gov Further SAR studies on N-phenyl aromatic amides as xanthine (B1682287) oxidase inhibitors have provided extensive information, identifying potent inhibitors through modifications on the N-phenyl ring. researchgate.net The introduction of various functional groups can modulate interactions with key residues like Glu1261, Arg880, and Thr1010 in the enzyme's active site. researchgate.net

| Target | Phenyl Ring Substitution | Effect on Activity/Profile | Reference |

|---|---|---|---|

| mGluR5 | Para-nitro on benzamide ring | Increased potency | acs.org |

| 5-HT2A Receptor | 3-methoxy on benzamide ring | Optimal for selectivity and potency | nih.gov |

| Xanthine Oxidase | Various substituents on N-phenyl ring | Modulates binding affinity with key residues | researchgate.net |

| Meprin α and β | Phenyl moiety on pyrazole core | Favorable for inhibition, addressing the S1' subsite | scispace.com |

The amide linkage provides a degree of rigidity to the this compound scaffold and establishes a specific spatial orientation between the two aromatic systems. While direct modifications to the amide bond are less common, altering the core structures connected by this linker can have profound conformational effects that impact biological activity.

Identification of Essential Pharmacophores and Key Structural Features for Activity

The consistent appearance of the this compound framework across a range of biologically active molecules points to a set of essential pharmacophoric features. A pharmacophore is the specific three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

For this class of compounds, the key pharmacophoric elements generally include:

The Pyrazole Ring: This heterocycle often acts as a hydrogen bond acceptor (via its nitrogen atoms) and can engage in π-π stacking interactions with aromatic amino acid residues in the target protein. nih.govnih.gov

The Benzamide Core: The amide group itself is a crucial feature, serving as both a hydrogen bond donor (N-H) and acceptor (C=O). It provides a rigid linker that correctly orients the phenyl and pyrazole moieties for optimal target engagement.

The N-phenyl group: This group primarily occupies a hydrophobic pocket within the binding site. Substituents on this ring can fine-tune van der Waals interactions and modulate the compound's lipophilicity, thereby influencing its bioavailability.

The 4-(pyrazol-1-yl)phenyl unit: This specific arrangement is a recognized pharmacophore in several approved drugs. In many analogs, this core is attached to a sulfonamide group instead of an amide, as seen in the anti-inflammatory drug Celecoxib (B62257). wustl.edueurekaselect.com This highlights the versatility of the 4-(pyrazol-1-yl)phenyl scaffold in drug design. researchgate.net

Rational Design Principles Guiding Lead Optimization

The SAR data gathered from these derivatives provides a foundation for the rational design and optimization of new therapeutic agents. Several key principles guide this process:

Scaffold Hopping and Core Replacement: As demonstrated in the development of IRAK4 inhibitors, replacing a core part of the molecule (e.g., pyrazolopyrimidine) with a different, isosteric ring system (e.g., pyrrolo-triazine) can dramatically improve properties like cell permeability and metabolic stability without sacrificing potency. nih.gov This strategy is guided by computational predictions of properties like lipophilicity. nih.gov

Multi-Target Ligand Design: The pharmacophoric elements of the this compound scaffold can be combined with other known pharmacophores to create hybrid molecules that act on multiple targets. For example, by using the 4-(pyrazol-1-yl)benzenesulfonamide core from Celecoxib and attaching different substituted phenyl tails via a hydrazone linker, researchers have designed novel compounds with inhibitory activity against COX-2, 5-LOX, and carbonic anhydrase, creating multi-target anti-inflammatory agents. wustl.edu

Optimization of Selectivity and Physicochemical Properties: Rational design is used to enhance selectivity for the desired target over related ones. In the case of 5-HT2A inverse agonists, extensive optimization of substituents on the phenyl rings led to a compound with negligible affinity for the closely related 5-HT2B and 5-HT2C receptors. nih.gov This process also aims to improve aqueous solubility and pharmacokinetic profiles to ensure the compound is "drug-like." nih.govnih.gov

By systematically applying these principles, medicinal chemists can evolve a simple hit compound into a highly optimized lead candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.

Elucidation of Biological Activity and Molecular Mechanisms of N Phenyl 4 1h Pyrazol 1 Yl Benzamide Analogues

Enzyme Inhibition Studies and Mechanistic Insights

Analogues of N-phenyl-4-(1H-pyrazol-1-yl)benzamide have been identified as potent inhibitors of several key enzymes, including xanthine (B1682287) oxidase and succinate (B1194679) dehydrogenase. The following sections detail the nature of this inhibition and the specific molecular interactions that drive it.

Xanthine Oxidase (XO) Inhibition: Mixed-Type Inhibition and Active Site Interactions

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to uric acid. mdpi.comnih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. nih.govwikipedia.org Phenylpyrazole derivatives have been investigated as potent XO inhibitors. nih.gov

Kinetic studies have shown that some pyrimidine-based XO inhibitors act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Docking studies of non-purine-like inhibitors within the XO active site have revealed key interactions that block substrate entry. mdpi.com The inhibitor's pyrimidine ring can be positioned between phenylalanine residues F914 and F1009, forming π-π stacking interactions. mdpi.com Further hydrophobic interactions with residues such as L1014, V1011, and L873 contribute to the binding, effectively hindering the substrate's path to the enzyme's molybdenum center. mdpi.com One of the most potent compounds in a series of 1-phenylpyrazoles, 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700), demonstrated significant XO inhibition and prolonged hypouricemic effects in animal models compared to allopurinol. nih.gov

Succinate Dehydrogenase (SDH) Inhibition and Binding Interactions

Succinate dehydrogenase (SDH) is a vital enzyme complex that functions in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.gov It has emerged as a key target for the development of fungicides. A class of novel N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides has been designed and evaluated for SDH inhibitory activity. nih.gov

Several of these compounds demonstrated potent antifungal activity, with some showing superior efficacy compared to the commercial fungicide bixafen. nih.gov For instance, compound 12 from the series exhibited an in vivo EC₅₀ value of 2.331 mg/L against Rhizoctonia solani, which was better than bixafen's EC₅₀ of 3.724 mg/L. nih.gov Subsequent enzymatic assays confirmed that this antifungal activity was due to SDH inhibition. Compound 12 showed an IC₅₀ of 1.836 mg/L against SDH, comparable to bixafen's IC₅₀ of 1.222 mg/L. nih.gov Molecular modeling suggested that these pyrazole-4-carboxamide derivatives can bind strongly within the active site of SDH, establishing them as a promising scaffold for new SDH inhibitors. nih.gov

| Compound | Target Organism | In Vivo EC₅₀ (mg/L) | SDH IC₅₀ (mg/L) |

|---|---|---|---|

| Compound 7 | R. solani | 2.694 | Not Reported |

| Compound 12 | R. solani | 2.331 | 1.836 |

| Bixafen (Reference) | R. solani | 3.724 | 1.222 |

Kinase Inhibition Profiles:

The pyrazole (B372694) scaffold is a prominent feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Analogues of this compound have demonstrated inhibitory activity against a range of therapeutically relevant kinases.

Rho Kinase (ROCK-II) Inhibition and Selectivity

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as smooth muscle contraction. nih.gov A novel class of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides has been identified as highly potent and selective ROCK-II inhibitors. nih.govnih.gov

One standout compound from this series, SR-3677 (compound 5), exhibited an IC₅₀ of approximately 3 nM in both enzyme and cell-based assays. nih.govnih.gov This compound demonstrated remarkable selectivity; when screened against a panel of 353 kinases, it had an off-target hit rate of only 1.4%. nih.govnih.gov The pyrazole moiety of these inhibitors is crucial for their activity, functioning as the hinge-binding group within the kinase active site. nih.gov

| Compound | ROCK-II IC₅₀ (nM) | ROCK-I IC₅₀ (nM) | Kinase Selectivity Profile |

|---|---|---|---|

| SR-3677 (Compound 5) | ~3 | 56 ± 12 | 1.4% hit rate against 353 kinases |

Aurora-A Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression, and their overexpression is linked to various cancers. researchgate.netnih.gov The pyrazole scaffold has been instrumental in the development of potent Aurora kinase inhibitors. A fragment-based approach led to the discovery of the pyrazol-4-yl urea compound AT9283, a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases. acs.org

Structural analysis of inhibitors complexed with Aurora-A reveals that the pyrazole ring is a key interaction motif. acs.org For example, 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have been synthesized and shown to inhibit Aurora-A kinase, with one compound (P-6 ) displaying an IC₅₀ value of 0.11 µM. nih.gov Docking studies confirm that these molecules fit into the active site of Aurora-A, positioning them for further development as anticancer agents. nih.gov AT9283 was found to inhibit Aurora A with an IC₅₀ of approximately 3 nM. acs.org

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, has yielded potent CDK2 inhibitors. nih.gov

Within this series, compound 15 emerged as the most potent CDK2 inhibitor, with a Kᵢ value of 0.005 µM. nih.govnih.gov This compound also showed a degree of selectivity over other tested cyclin-dependent kinases. nih.gov The development of this N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold highlights the potential for creating highly potent and selective CDK2 inhibitors for cancer treatment. nih.govnih.gov

| Compound | CDK2 Kᵢ (µM) | CDK5 Kᵢ (µM) |

|---|---|---|

| Compound 14 | 0.007 | 0.003 |

| Compound 15 | 0.005 | Not Reported |

BRAFV600E and CRAF Inhibition and Selectivity

Analogues of this compound have been identified as potent and selective inhibitors of RAF kinases, particularly the mutated BRAFV600E and wild-type CRAF. The RAF/MEK/ERK signaling pathway is a critical regulator of cell growth and proliferation, and mutations in BRAF are a common driver in various cancers, including melanoma. acs.orgnih.gov The challenge in targeting BRAFV600E lies in avoiding the paradoxical activation of the MAPK pathway, which can be caused by the heterodimerization of BRAF and CRAF. acs.orgnih.gov Therefore, the selective inhibition of both BRAFV600E and CRAF, while sparing wild-type BRAF (BRAFWT), is a key therapeutic strategy. acs.org

Research has led to the development of 3-carbonyl-5-phenyl-1H-pyrazole derivatives that exhibit this desired selectivity. acs.org Building upon the scaffold of N-(3-(3-alkyl-1H-pyrazol-5-yl)phenyl) aryl amides, which were previously identified as selective RAF inhibitors, molecular modeling has guided the synthesis of compounds with enhanced efficacy. acs.orgmdpi.com These compounds are designed to bind to the hinge region of the kinases, with specific interactions strengthening their inhibitory activity. For instance, certain derivatives form hydrogen bonds with Cys532 and Thr529 in the hinge region of BRAFV600E and CRAF. acs.org

One notable compound demonstrated inhibitory activity of 99% against both BRAFV600E and CRAF at a 10 µM concentration, with minimal effects on a panel of 35 other kinases, including BRAFWT. acs.org This high selectivity is a significant advancement in overcoming the paradoxical activation associated with earlier BRAF inhibitors.

| Compound | Target | IC50 (µM) | Selectivity Profile |

|---|---|---|---|

| Compound 23b (a 3-carbonyl-5-phenyl-1H-pyrazole derivative) | BRAFV600E | 0.10 | Highly selective over BRAFWT (>20 µM) and a panel of 35 other kinases. acs.org |

| Compound 23b (a 3-carbonyl-5-phenyl-1H-pyrazole derivative) | CRAF | 0.02 | |

| N-(3-(3-alkyl-1H-pyrazol-5-yl)phenyl)-aryl amide (parent series) | BRAFV600E | 0.70 | Selective for BRAFV600E and CRAF over BRAFWT. acs.org |

| N-(3-(3-alkyl-1H-pyrazol-5-yl)phenyl)-aryl amide (parent series) | CRAF | 0.11 |

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in oncogenic signaling pathways. nih.govnih.gov The inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govnih.gov Analogues of this compound, specifically resorcinylic pyrazole/isoxazole amides, have emerged as potent HSP90 inhibitors. acs.orgnih.gov

These compounds act by binding to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its ATPase activity. nih.gov Structure-based design has led to the development of highly potent analogues. For example, the 3,4-diarylpyrazole resorcinol CCT018159 was discovered through high-throughput screening and subsequently optimized to produce more potent pyrazole amide analogues like VER-49009 and the corresponding isoxazole VER-50589. acs.orgnih.gov

X-ray crystallography has confirmed that these analogues bind to HSP90 in a manner similar to other known inhibitors. nih.gov The isoxazole analogue, VER-50589, demonstrated a significantly lower dissociation constant (Kd) of 4.5 ± 2.2 nmol/L compared to the pyrazole analogue VER-49009 (78.0 ± 10.4 nmol/L), indicating a higher binding affinity. acs.org This increased affinity translated to a 9-fold increase in cellular antiproliferative potency. acs.org The inhibition of HSP90 by these compounds leads to the depletion of client proteins such as C-RAF, B-RAF, and survivin, and the induction of heat shock proteins like HSP72 and HSP27. acs.org

| Compound | Binding Affinity (Kd, nmol/L) | Cellular Antiproliferative GI50 (nmol/L) |

|---|---|---|

| VER-50589 (isoxazole) | 4.5 ± 2.2 | 78 ± 15 |

| VER-49009 (pyrazole) | 78.0 ± 10.4 | 685 ± 119 |

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and a key regulator of cellular processes such as proliferation, differentiation, and survival. researchgate.net Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. researchgate.net Pyrazole-containing compounds have been investigated as EGFR tyrosine kinase inhibitors (EGFR-TKIs). researchgate.netmdpi.com

A series of novel fused pyrazole derivatives have been synthesized and evaluated for their in vitro anticancer activity, with some compounds showing potent dual inhibition of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net For instance, certain pyrano-pyrazolo-pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have demonstrated EGFR inhibitory activity with IC50 values in the nanomolar range, significantly more potent than the reference drug erlotinib. researchgate.netnih.gov

The molecular design of these inhibitors often incorporates a pyrazolo[3,4-d]pyrimidine core, which acts as a bioisostere of the naturally occurring purine nucleoside, allowing it to bind to the ATP-binding pocket of EGFR-TK. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole scaffold can significantly impact inhibitory potency. For example, the presence of an imidazole (B134444) fragment substituted with a hydrophilic carbonyl group appears to be important for anticancer activity. nih.gov

| Compound | Chemical Class | IC50 (µM) |

|---|---|---|

| Compound 3 | Pyrano-pyrazolo-pyrimidine | 0.06 |

| Compound 16 | Pyrazolo[3,4-d]pyrimidine | 0.034 |

| Compound 4 | Pyrazolo[3,4-d]pyrimidine | 0.054 |

| Compound 15 | Pyrazolo[3,4-d]pyrimidine | 0.135 |

| Erlotinib (Reference) | Quinazolinamine | 0.13 |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. nih.govharvard.edu The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govharvard.edu Analogues of this compound, particularly those incorporating a 3-phenyl-1H-pyrazole-5-carboxamide scaffold, have been developed as novel HDAC inhibitors. nih.gov

These compounds typically feature a surface recognition motif (the pyrazole-carboxamide scaffold), a linker, and a zinc-binding group (ZBG), which is often a thiol or hydroxamic acid. nih.govnih.gov SAR studies have provided valuable insights into the structural requirements for potent HDAC inhibition. For instance, substituents on the N-1 position of the pyrazole ring generally lead to superior activity compared to those on the N-2 position. nih.gov Furthermore, the nature of the functional group at the terminus of an N-1'-alkyl chain influences activity, with a carboxyl group being more favorable than a hydroxyl group, which in turn is better than an alkyl group. nih.gov

One thiol-based derivative, compound 15j, exhibited an IC50 of 0.08 µM against total HDACs, making it more potent than the approved HDAC inhibitor Vorinostat (IC50=0.25 µM). nih.gov In another study, a series of pyrazole derivatives were designed to selectively target HDAC6, with one compound demonstrating an IC50 of 4.95 nM for HDAC6 and a high degree of selectivity over HDAC1. harvard.edu

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 15j (thiol-based) | Total HDACs | 0.08 |

| Vorinostat (Reference) | Total HDACs | 0.25 |

| Compound 6 (pyrazole derivative) | HDAC6 | 0.00495 |

| Compound 6 (pyrazole derivative) | HDAC1 | >1.24 |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are the standard of care for the symptomatic treatment of Alzheimer's disease. Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are involved in acetylcholine hydrolysis. nih.gov Derivatives of this compound, including both benzamide (B126) and pyrazole-containing compounds, have been evaluated for their cholinesterase inhibitory activity.

A series of benzamide and picolinamide derivatives with a dimethylamine side chain were synthesized and tested for their ability to inhibit AChE and BChE. SAR studies revealed that the position of the dimethylamine side chain significantly influenced the inhibitory activity and selectivity. Picolinamide derivatives were generally more potent than their benzamide counterparts. One picolinamide derivative, compound 7a, was identified as the most potent AChE inhibitor in the series, with an IC50 of 2.49 ± 0.19 µM and high selectivity over BChE.

In another study, 2-hydroxy-N-phenylbenzamides and their esters were shown to inhibit both AChE and BChE. The parent benzamides displayed moderate AChE inhibition with IC50 values ranging from 33.1 to 85.8 µM.

| Compound | Target | IC50 (µM) | Selectivity (AChE/BChE) |

|---|---|---|---|

| Compound 7a (picolinamide) | AChE | 2.49 ± 0.19 | 99.40 |

| Compound 7a (picolinamide) | BChE | 247.51 ± 13.24 | |

| 2-Hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | Majority inhibit AChE more efficiently. |

| 2-Hydroxy-N-phenylbenzamides | BChE | 53.5 - 228.4 |

Other Enzyme Target Modulations (e.g., p56 Lck, Gamma Secretase, Glycogen Synthase Kinase 3 beta)

Analogues of this compound have also been investigated for their activity against other enzyme targets, including lymphocyte-specific kinase (p56 Lck), gamma-secretase, and glycogen synthase kinase 3 beta (GSK-3β).

p56 Lck Inhibition: A novel series of ring-fused pyrazole derivatives have been identified as potent inhibitors of Lck, a member of the Src family of tyrosine kinases that plays a critical role in T-cell signaling. nih.gov The most potent of these analogues exhibited IC50 values of less than 1 nM in both enzyme and cellular assays. nih.gov While these compounds are pyrazole-based, specific data for this compound analogues is limited.

Glycogen Synthase Kinase 3 beta (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders and bipolar disorder. A family of pyrazolone compounds has been synthesized and shown to be selective inhibitors of GSK-3β. nih.gov One lead pyrazolone demonstrated excellent selectivity for GSK-3β when tested against a panel of 40 other kinases. nih.gov These pyrazolones interact with key residues in the active site of GSK-3β, including Asp133 and Val135. nih.gov

| Compound Class | Target | Activity |

|---|---|---|

| Ring-fused pyrazole derivatives | p56 Lck | IC50 < 1 nM |

| Pyrazole tricyclic compound | Gamma Secretase | EC50 = 40 nM |

| Pyrazolone derivatives | GSK-3β | Selective inhibition, IC50 values not specified for lead compound. |

Antimicrobial Efficacy and Underlying Mechanisms

In addition to their effects on mammalian enzymes, derivatives of this compound have demonstrated significant antimicrobial activity. The pyrazole moiety is a well-established pharmacophore in the development of antibacterial and antifungal agents.

A series of novel pyrazole derivatives were synthesized and screened for their antimicrobial properties. One compound was found to be highly active against the Gram-negative bacterium Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which is more potent than the standard drug ciprofloxacin (MIC: 0.5 µg/mL). Another derivative showed high activity against the Gram-positive bacterium Staphylococcus epidermidis with an MIC of 0.25 µg/mL.

In terms of antifungal activity, a different pyrazole analogue was highly effective against Aspergillus niger, with an MIC of 1 µg/mL, compared to the standard clotrimazole (MIC: 2 µg/mL). Another compound from the same series was equipotent to clotrimazole against Microsporum audouinii, with an MIC of 0.5 µg/mL.

The underlying mechanisms of the antimicrobial action of these compounds are likely multifaceted and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species, highlights the potential of this chemical scaffold in the development of new antimicrobial agents.

| Compound | Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |

|---|---|---|---|---|

| Compound 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 |

| Compound 4 | Staphylococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | 4 |

| Compound 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | 2 |

| Compound 3 | Microsporum audouinii (Fungus) | 0.5 | Clotrimazole | 0.5 |

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Analogues of this compound have been evaluated for their efficacy against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains.

Certain N-Pyrazolyl Benzamide derivatives have shown moderate to good antimicrobial activity. semanticscholar.org For instance, compounds with electron-donating groups have displayed noticeable inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. japsonline.com In one study, specific analogues, 11k and 12k , demonstrated higher activity than chloramphenicol against Klebsiella pneumoniae and Escherichia coli. rsc.org Furthermore, compounds 11b , 11c , 11l , 12b , 12c , and 12l were more active than amikacin in inhibiting the growth of Escherichia coli. rsc.org

Another study on 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones, which are related structures, found that compounds 4d , 4e , and 4g were most effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against Gram-positive bacteria ranged from 8 to 64 μg/ml. nih.gov However, the activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa was generally lower, with MIC values ranging from 64 to 128 μg/ml. nih.gov

Additionally, newly synthesized 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides were screened for their antibacterial activity against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae. The results indicated that A. baumannii was more susceptible to these compounds, with the zone of inhibition increasing with the concentration of the compounds.

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 11k , 12k | Klebsiella pneumoniae, Escherichia coli | Higher activity than chloramphenicol | rsc.org |

| 11b , 11c , 11l , 12b , 12c , 12l | Escherichia coli | Higher activity than amikacin | rsc.org |

| 4d , 4e , 4g | Staphylococcus aureus, Bacillus subtilis | MIC: 8 μg/ml | nih.gov |

| 4c , 4d , 4f , 4g | Escherichia coli | MIC: 64 μg/ml | nih.gov |

| 4c , 4d , 4e | Pseudomonas aeruginosa | MIC: 64 μg/ml | nih.gov |

| 6b , 6d | NDM-1-positive Acinetobacter baumannii | Zone of inhibition: 25 ± 1 mm at 50 mg |

Antifungal Activity

Several analogues of this compound have been investigated for their potential as antifungal agents.

In a study of N,1-diphenyl-4,5-dihydro-1H- nih.govbenzothiepino[5,4-c]pyrazole-3-carboxamides, compounds 11k and 12k were found to be as potent as the standard antifungal drug clotrimazole in inhibiting the growth of Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL. rsc.org Another research effort focused on 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones, where compounds 4a , 4c , 4d , and 4g exhibited good antifungal activity against Aspergillus niger and A. flavus when compared to fluconazole. nih.gov

Furthermore, a series of N-Pyrazolyl Benzamide derivatives were synthesized and tested for their antifungal properties, with compounds 5a , 5i , and 5j showing potent activity against the tested fungal strains. semanticscholar.orgjapsonline.com The synthesis of N-(1-phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides, which have a Benodanil-like structure, also yielded compounds with interesting activities against some phytopathogenic fungal strains. researchgate.net Specifically, compounds 6d,f,g,h were noted for their antifungal potential. researchgate.net

Research into 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives also demonstrated their antifungal capabilities against various mycotoxic strains including Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. tandfonline.com

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 11k , 12k | Candida albicans | MIC: 3.125 mg/mL (equipotent to clotrimazole) | rsc.org |

| 4a , 4c , 4d , 4g | Aspergillus niger, A. flavus | Good activity compared to fluconazole | nih.gov |

| 5a , 5i , 5j | Various fungal strains | Potent activity | semanticscholar.orgjapsonline.com |

| 6d,f,g,h | Phytopathogenic fungal strains | Interesting activities | researchgate.net |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

The global health threat posed by tuberculosis has driven research into novel therapeutic agents, and this compound analogues have emerged as a class of compounds with potential antitubercular activity.

Several studies have evaluated these compounds against Mycobacterium tuberculosis H37Rv. In one such study, a series of N,1-diphenyl-4,5-dihydro-1H- nih.govbenzothiepino[5,4-c]pyrazole-3-carboxamides and their 6,6-dioxide analogues were synthesized and tested. rsc.org While most of these compounds showed low to moderate inhibitory activities, compounds 11k and 12k were found to be more active, with MIC values of 8.2 and 7.8 μM, respectively. rsc.org

Another investigation into novel pyrazole-4-carboxamide derivatives revealed that compounds 5a, 5i, and 5j demonstrated potent activity against the M. tuberculosis H37Rv strain. japsonline.com Specifically, compound 5e exhibited a significant MIC of 3.12 μg/ml, followed by compounds 5g and 5m with an MIC of 6.25 μg/ml. japsonline.com The study concluded that while these derivatives showed promise, they were not as effective as the standard drugs isoniazid and pyrazinamide. japsonline.com

Furthermore, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. rsc.org Five compounds from this series (6a, 6e, 6h, 6j, and 6k ) and one from a second series (7e ) exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. rsc.org

Table 3: Antitubercular Activity of Selected this compound Analogues against M. tuberculosis H37Rv

| Compound | MIC/IC50 | Reference |

|---|---|---|

| 11k | 8.2 μM | rsc.org |

| 12k | 7.8 μM | rsc.org |

| 5e | 3.12 μg/ml | japsonline.com |

| 5g , 5m | 6.25 μg/ml | japsonline.com |

| 6a, 6e, 6h, 6j, 6k | IC50: 1.35 to 2.18 μM (against H37Ra) | rsc.org |

| 7e | IC50: 1.35 to 2.18 μM (against H37Ra) | rsc.org |

Antileishmanial Activity Against Parasitic Protozoa

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health issue with limited treatment options. Research into new therapeutic agents has identified this compound analogues as a promising area of investigation.

A study focused on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides reported their synthesis, molecular modeling, cytotoxicity, and antileishmanial profile. nih.govnih.gov Several of these compounds demonstrated an active profile against Leishmania infantum and Leishmania amazonensis. nih.govnih.gov Notably, two compounds, 3b and 3e , showed a profile against L. infantum that was similar to the standard drug pentamidine, but with lower cytotoxicity. nih.gov The cytotoxic tests using murine adherent peritoneal cells indicated that 3b and 3e had better IC50 values than pentamidine. nih.gov

Another investigation into 1-aryl-1H-pyrazole-4-carboximidamides derivatives also evaluated their in vitro antileishmanial activities and cytotoxic effects. researchgate.net These studies contribute to the growing body of evidence supporting the potential of pyrazole-containing compounds in the development of new treatments for leishmaniasis.

Anticancer and Antiproliferative Investigations

The quest for novel and effective anticancer agents has led to the exploration of various chemical scaffolds, including this compound analogues. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and to modulate key cellular pathways involved in cancer progression.

Inhibition of Specific Cancer Cell Line Proliferation (e.g., A549, MCF-7, HepG2, A375, HL-60)

Analogues of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

One study synthesized a series of N,1-diphenyl-4,5-dihydro-1H- nih.govbenzothiepino[5,4-c]pyrazole-3-carboxamides and evaluated their cytotoxic activity against the human colon tumor cell line (HCT116) and human cervical cancer cell line (HeLa). rsc.org Most of the tested compounds exhibited potent antitumor activity, with compounds 11k and 12k displaying the highest activity. The IC50 values for 11k were 18 μM for HeLa cells and 16 μM for HCT116 cells, while for 12k , the values were 12 μM and 10 μM, respectively. rsc.org

Another investigation focused on fluoro-substituted benzimidazole (B57391) derivatives and their antiproliferative effects on A549 (lung), HeLa (cervical), HepG2 (liver), and A375 (melanoma) cancer cell lines. acgpubs.org The results showed that these compounds had significant antiproliferative activity and were less toxic to normal human cells compared to the standard drug methotrexate. acgpubs.org Compound ORT14 , with a para-fluoro substitution, was particularly potent against A549, A498, and A375 cells with an IC50 of 0.377 µM, and against HeLa and HepG2 cells with an IC50 of 0.188 µM. acgpubs.org Compound ORT16 , with a meta-fluoro substitution, showed potent activity against the A549 cell line with an IC50 of 0.177 µM. acgpubs.org

Furthermore, a benzimidazole derivative, se-182 , was synthesized and tested for its anticancer activities on A549, MCF-7 (breast), HepG2, and DLD-1 (colorectal) cell lines. This compound showed high cytotoxic effects against HepG2 and A549 cancer cell lines with IC50 values of 15.58 and 15.80 µM, respectively.

Table 4: Antiproliferative Activity of Selected this compound Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 11k | HeLa | 18 | rsc.org |

| HCT116 | 16 | rsc.org | |

| 12k | HeLa | 12 | rsc.org |

| HCT116 | 10 | rsc.org | |

| ORT14 | A549, A498, A375 | 0.377 | acgpubs.org |

| HeLa, HepG2 | 0.188 | acgpubs.org | |

| ORT16 | A549 | 0.177 | acgpubs.org |

| se-182 | HepG2 | 15.58 | |

| A549 | 15.80 |

Modulation of Cellular Processes: Autophagy and mTORC1 Pathway Interference

In addition to direct cytotoxic effects, some this compound analogues have been shown to modulate critical cellular pathways implicated in cancer, such as autophagy and the mTORC1 signaling pathway.

A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that two selected compounds, 22 and 23 , exhibited submicromolar antiproliferative activity. nih.govnih.gov These compounds were found to reduce mTORC1 activity and increase autophagy at the basal level. nih.govnih.gov The mTORC1 pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer. Its inhibition can lead to the activation of autophagy, a cellular process of degradation and recycling of cellular components. nih.gov

Interestingly, these compounds also disrupted the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of LC3-II under starvation and refeeding conditions. nih.govnih.gov This was evidenced by the accumulation of LC3-II and abnormal LC3-labeled punctae. nih.govnih.gov This dual effect on autophagy—increasing it at the basal level while impairing its completion under certain conditions—suggests a novel mechanism of action for these compounds as autophagy modulators with potent anticancer activity. nih.govnih.gov

Topoisomerase-IIa Inhibition

Analogues of this compound, specifically those containing a pyrazole moiety, have been investigated for their potential to inhibit Topoisomerase-IIa (Topo IIα), a critical enzyme in DNA replication and a target for anticancer drugs. Research into pyrazolo[1,5-a]indole derivatives has demonstrated that these compounds can act as potent inhibitors of Topo II. nih.govresearchgate.net For instance, certain synthetic pyrazolo[1,5-a]indole derivatives have been identified as strong inhibitors of Topo II, with IC50 values in the range of 10-30 microM. nih.gov These compounds are believed to function as catalytic inhibitors, meaning they interfere with the enzymatic activity of Topo II without causing an accumulation of DNA-enzyme cleavage complexes, a mechanism distinct from that of Topo II poisons like etoposide. nih.gov

Further studies on other heterocyclic compounds containing structures similar to the benzamide portion of this compound, such as 2-substituted benzoxazoles and their potential metabolites, N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides, have also been explored for their Topo IIα inhibitory activity. researchgate.net In a study of 21 such compounds, a few derivatives were found to inhibit human Topo IIα. researchgate.net Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topo II inhibitor with an IC50 value of 71 µM. researchgate.net These findings suggest that the broader structural class to which this compound belongs is a promising scaffold for the development of new Topoisomerase-IIa inhibitors.

Table 1: Topoisomerase-IIa Inhibitory Activity of Selected Pyrazole and Benzamide Analogues

| Compound Class | Specific Analogue | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]indole | GS-2, -3, -4 | Topo II | 10-30 | nih.gov |

| Benzoxazole/Benzamide | 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo IIα | 71 | researchgate.net |

| Benzoxazole/Benzamide | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 | researchgate.net |

Antiviral Activity and Mechanisms (e.g., Antiavian Influenza Virus, Enteroviruses)

The N-phenylbenzamide scaffold, a core component of this compound, has been identified as a promising framework for the development of antiviral agents, particularly against enteroviruses. A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro activity against several strains of Enterovirus 71 (EV71). nih.govresearchgate.net Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated significant activity against all tested EV71 strains, with IC50 values ranging from 5.7 to 12 µM. nih.gov This was notably more potent than the positive control, pirodavir. nih.gov The mechanism of action for some N-phenylbenzamides against other enteroviruses, like Coxsackievirus A9 (CVA9), is suggested to be through direct binding to the viral capsid, which stabilizes the virion and prevents uncoating. mdpi.comjyu.fi

Table 2: Antiviral Activity of Selected N-Phenylbenzamide and Pyrazole Analogues

| Compound | Virus Strain(s) | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (SZ-98, JS-52-3, H, BrCr) | Vero | 5.7 - 12 | >51.7 - >108.8 | nih.gov |

| Pirodavir (control) | EV71 | Vero | Not specified | Not specified | nih.gov |

| CL213 (N-phenyl benzamide) | CVA9 | A549 | 1 | 140 | mdpi.comjyu.fi |

| Compound 7e (pyrazole analogue) | YFV | BHK-21 | 3.6 - 11.5 | >8.7 - >27.8 | frontiersin.org |

| 6-azauridine (control) | YFV | BHK-21 | 46.0 | >2.2 | frontiersin.org |

Other Pharmacological Profiles

The pyrazole moiety is a well-established pharmacophore in the design of anti-inflammatory agents, most notably as a core structure in selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov Analogues of this compound that incorporate the pyrazole structure have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov The rationale behind targeting COX-2 is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.netmdpi.com

In one study, a series of hybrid pyrazole analogues were designed to incorporate a bulky hydrophobic group to enhance affinity for the COX-2 enzyme, mimicking the structure of celecoxib (B62257). nih.gov Several of these compounds exhibited significant in vivo anti-inflammatory and analgesic activities. nih.gov Furthermore, in vitro assays confirmed their selective inhibition of COX-2 over COX-1. nih.gov This selective COX-2 inhibition is a key mechanism for their anti-inflammatory and analgesic effects, reducing the production of pro-inflammatory prostaglandins at the site of inflammation. researchgate.net

Table 3: COX-2 Inhibitory and Anti-inflammatory Activity of Selected Pyrazole Analogues

| Compound | In vivo Anti-inflammatory Activity (% inhibition) | In vitro COX-2 Inhibition (IC50, µM) | In vitro COX-1 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Analogue 5a | 68.18 | 0.21 | 12.18 | 58.00 | nih.gov |

| Analogue 5f | 70.45 | 0.18 | 10.42 | 57.88 | nih.gov |

| Analogue 5k | 72.72 | 0.15 | 9.24 | 61.60 | nih.gov |

| Celecoxib (control) | 75.00 | 0.12 | 8.14 | 67.83 | nih.gov |

Analogues of this compound have been investigated as antagonists for several G protein-coupled receptors, indicating a broad potential for therapeutic applications in various physiological systems.

P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain. nih.govnih.gov Several classes of P2X7 receptor antagonists have been developed, with the benzamide structure being a key feature in some of these. The presence of an ortho substituent on the benzamide's aromatic ring has been shown to significantly increase potency. nih.gov These antagonists function by blocking P2X7-dependent pore formation and the subsequent release of pro-inflammatory cytokines like IL-1β. nih.gov

NPY5 Receptor: The neuropeptide Y5 (NPY5) receptor is implicated in the regulation of food intake, making it a target for the development of anti-obesity drugs. Pyrazolecarboxamide derivatives have been identified as ligands for the human NPY5 receptor. nih.gov For example, 1-(3-Trifluoromethylphenyl)-3-[N-(5-quinolinyl)carboxamido]-5-methylpyrazole was found to bind to the human NPY5 receptor with an IC50 of 80 nM and demonstrated in vivo antifeedant activity in rats. nih.gov

CRF-1 Receptor: The corticotropin-releasing factor 1 (CRF-1) receptor plays a crucial role in the body's stress response, and its antagonists are being investigated for the treatment of depression and anxiety. nih.govnih.gov Nonpeptide CRF-1 antagonists have shown anxiolytic-like effects in animal models. nih.gov The development of potent and selective CRF-1 receptor antagonists is an active area of research, with several compounds, including those with heterocyclic cores, undergoing preclinical and clinical evaluation. rndsystems.commdpi.commdpi.com

Table 4: Receptor Antagonist Activity of Selected Pyrazole and Benzamide Analogues

| Compound Class/Analogue | Target Receptor | Activity (IC50) | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Adamantane Carboxamides | P2X7 | pIC50 = 7.2 (human) | Anti-inflammatory, Analgesic | nih.gov |

| 1-(3-Trifluoromethylphenyl)-3-[N-(5-quinolinyl)carboxamido]-5-methylpyrazole | NPY5 | 80 nM | Anti-obesity | nih.gov |

| Thiazolo[4,5-d] Pyrimidine Analog M43 | CRF-1 | High affinity | Antidepressant, Anxiolytic | mdpi.com |

The pyrazole scaffold is also found in compounds that modulate the activity of GABA (γ-aminobutyric acid) receptors, the primary inhibitory neurotransmitter system in the central nervous system. nih.govresearchgate.net Attenuation of GABAergic neurotransmission is linked to several neurological disorders. researchgate.net While some pyrazole derivatives act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effects of GABA, others can act as inhibitors. nih.gov For instance, phenylpyrazoles are a class of insecticides that act as GABA-gated chloride channel blockers. wikipedia.org The phenelzine metabolite phenylethylidenehydrazine (PEH) is known to be a GABA-transaminase inhibitor, which leads to increased GABA levels in the brain. wikipedia.org This highlights the diverse ways in which pyrazole-containing compounds can interact with the GABAergic system.

Computational Chemistry and in Silico Approaches in the Study of N Phenyl 4 1h Pyrazol 1 Yl Benzamide

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Further research and publication in the field of computational chemistry focusing on N-phenyl-4-(1H-pyrazol-1-yl)benzamide are required before a comprehensive article on these specific topics can be authored.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its physicochemical properties. nih.gov This technique is instrumental in predicting a molecule's reactive behavior by identifying sites susceptible to electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive analysis.

In the context of this compound and related structures, the MEP map highlights specific regions of reactivity.

Negative Potential (Red/Yellow): These areas, rich in electrons, indicate the most probable sites for electrophilic attack. For pyrazole-benzamide structures, these negative regions are consistently localized around the oxygen atom of the carbonyl group and the nitrogen atoms within the pyrazole (B372694) ring. researchgate.netnih.gov These sites are considered hydrogen bond acceptors.

Positive Potential (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The blue regions are typically found around the hydrogen atoms, particularly the N-H group of the amide linkage, making them hydrogen bond donors. researchgate.net

Zero Potential (Green): These regions represent neutral electrostatic potential.

Analysis of MEP maps for analogous compounds reveals that the amide and nitro groups (if present as substituents) are primary centers for electrophilic attacks. nih.gov This predictive capability allows researchers to understand how the molecule will interact with biological targets, such as receptor binding pockets, and to anticipate its metabolic fate.

Table 1: MEP Analysis of Potential Reactive Sites in Pyrazole Derivatives This table presents a generalized summary of findings for pyrazole-containing compounds based on available literature.

| Molecular Region | Potential Type | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen Atom | Negative | Red | Site for electrophilic attack; hydrogen bond acceptor |

| Pyrazole Ring Nitrogens | Negative | Red | Site for electrophilic attack |

| Amide N-H Hydrogen | Positive | Blue | Site for nucleophilic attack; hydrogen bond donor |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optical communications, information storage, and photonics. researchgate.netresearchgate.net Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, are of significant interest for their potential NLO properties. researchgate.net Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO behavior of novel compounds by calculating parameters like polarizability (α) and first-order hyperpolarizability (β₀). nih.govnih.gov

The structure of this compound, featuring pyrazole and phenyl rings, suggests potential for NLO activity. Studies on similar pyrazole and triazole derivatives have shown that strategic substitution can significantly enhance these properties. nih.govnih.gov For instance, the presence of electron-donating and electron-withdrawing groups can increase the molecule's hyperpolarizability, making it a candidate for NLO applications. nih.gov The hyperpolarizability (β₀) values are often compared to that of urea, a standard reference material for NLO studies. nih.gov Research on related N-substituted pyrazole carboxylates and triazole-propanamide derivatives has identified compounds with significant NLO characteristics, underscoring the potential of this chemical class in developing new materials for optoelectronics. researchgate.netnih.gov

Table 2: Calculated NLO Properties for a Representative Triazole Derivative (Compound 7c) Data from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, illustrating typical NLO parameters investigated for related heterocyclic systems. nih.govnih.gov

| Parameter | Value | Unit |

|---|---|---|

| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |

| First Hyperpolarizability (β₀) | 6.317 x 10⁻³⁰ | esu |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. eurasianjournals.com In drug discovery, MD simulations provide critical insights into the dynamic behavior of a ligand when bound to its biological target, such as a protein or enzyme. nih.gov These simulations can confirm the stability of binding poses predicted by molecular docking and reveal key intermolecular interactions that stabilize the ligand-receptor complex. frontiersin.orgrsc.org

For compounds like this compound, MD simulations are used to explore their conformational space and binding stability within a target's active site. eurasianjournals.com A typical simulation involves placing the docked ligand-protein complex in a solvated environment (e.g., a water box with physiological ionic strength) and simulating its movement over a period, often nanoseconds. nih.govfrontiersin.org

Analysis of the simulation trajectory can identify:

Stable Hydrogen Bonds: Persistent hydrogen bonds between the ligand and key amino acid residues in the binding pocket.

π-π Stacking Interactions: Stable stacking between aromatic rings of the ligand (like the phenyl and pyrazole groups) and aromatic residues of the protein (e.g., Tryptophan, Tyrosine). frontiersin.org

Conformational Stability: Minor fluctuations and conformational changes in the ligand, indicating a stable binding mode. nih.gov

Studies on related pyrazole and benzimidazole (B57391) inhibitors have used MD simulations to confirm that the compounds remain stably bound, anchored by a network of hydrogen bonds and hydrophobic interactions with key residues like Lys63, Arg69, and Cys113 in some proteins. frontiersin.orgrsc.org

Table 3: Typical Parameters and Findings from MD Simulations of Pyrazole Derivatives

| Parameter | Description | Typical Finding |

|---|---|---|

| Simulation Time | Duration of the simulation. | 50-100 ns is common to assess stability. nih.gov |

| System Setup | Ligand-protein complex in a solvated, neutralized system. | SPC water model, 0.15 M NaCl. frontiersin.org |

| Key Interactions | Analysis of persistent non-covalent bonds. | Stable hydrogen bonds and π-π stacking interactions with active site residues. frontiersin.org |

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org By partitioning the crystal electron density, it generates a unique surface for each molecule. This surface is mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de), revealing close intermolecular contacts. nih.gov Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds.

Common interactions quantified include:

H···H contacts: Typically the most abundant, representing van der Waals forces.

C···H/H···C contacts: Indicative of C-H···π interactions. rsc.orgnih.gov

O···H/H···O and N···H/H···N contacts: Corresponding to crucial N-H···O or C-H···O hydrogen bonds. rsc.org

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyrazole Derivative Data from a study on N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate, illustrating the quantification of interactions. nih.gov

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 54.0 |

| C···H/H···C | 20.3 |

| O···H/H···O | 9.3 |

| N···H/H···N | 8.8 |

| C···C | 4.8 |

Applications of Machine Learning in Predictive Chemical Systems for Compound Optimization

Machine learning (ML) has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient way to predict compound properties and accelerate the optimization of lead candidates. eurasianjournals.comresearchgate.net ML models are trained on large datasets of chemical structures and their associated experimental data to learn complex structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov

In the context of optimizing compounds like this compound, ML can be applied in several ways:

ADME Prediction: ML models can predict crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility, permeability, and metabolic stability. This helps chemists prioritize the synthesis of compounds with favorable pharmacokinetic profiles. nih.gov

Toxicity Prediction: Early prediction of potential toxicity is critical. ML models can flag molecules that are likely to have adverse effects.

Bioactivity Prediction: Models can predict the biological activity of new, unsynthesized derivatives against a specific target, helping to guide the design of more potent compounds. mdpi.com

Generative Chemistry: Advanced ML techniques can generate novel molecular structures with desired properties, expanding the chemical space for exploration.

The application of ML to pyrazole derivatives has been highlighted as a key future direction in computational chemistry. eurasianjournals.com By integrating ML, researchers can more rapidly identify promising derivatives, optimize their pharmacological profiles, and design novel therapeutics, thereby accelerating the entire drug discovery and development pipeline. eurasianjournals.comresearchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Biology Insights for N Phenyl 4 1h Pyrazol 1 Yl Benzamide Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Analogues

In ¹H NMR spectra of this class of compounds, the protons on the pyrazole (B372694) and phenyl rings exhibit characteristic chemical shifts and coupling patterns. The pyrazole protons typically appear as distinct signals in the aromatic region, with their specific shifts influenced by the electronic nature of the substituents on the benzamide (B126) core. nih.gov The amide (N-H) proton is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to solvent and concentration due to hydrogen bonding. nih.gov